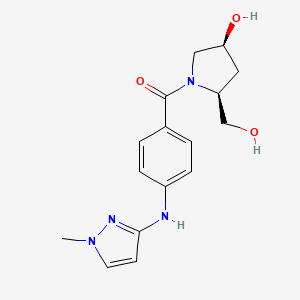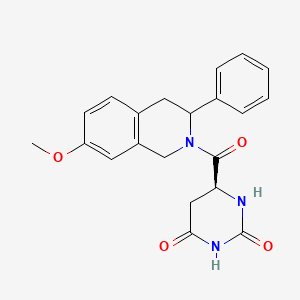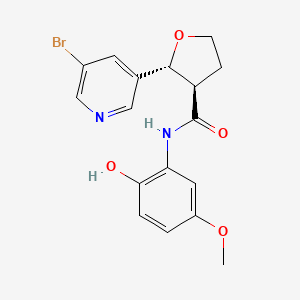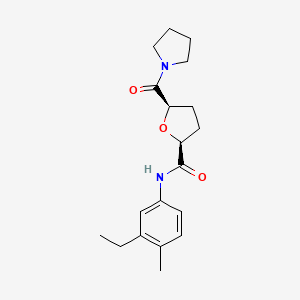
Unk-4Abz-aHyp-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Unk-4Abz-aHyp-ol is a synthetic compound with a unique structure that has garnered interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Unk-4Abz-aHyp-ol involves several steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Final Assembly: The final step includes the assembly of the compound through coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is carried out using large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves:
Batch Processing: The reactions are carried out in batch reactors with precise control over temperature, pressure, and pH.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Unk-4Abz-aHyp-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in anhydrous solvents.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions, with conditions varying based on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
科学的研究の応用
Unk-4Abz-aHyp-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Unk-4Abz-aHyp-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
類似化合物との比較
Unk-4Abz-aHyp-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4Abz-aHyp-ol and 5Abz-aHyp-ol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound stands out due to its specific functional groups that confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-[4-[(1-methylpyrazol-3-yl)amino]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-19-7-6-15(18-19)17-12-4-2-11(3-5-12)16(23)20-9-14(22)8-13(20)10-21/h2-7,13-14,21-22H,8-10H2,1H3,(H,17,18)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIONUZCGSXTCOB-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)N3CC(CC3CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)N3C[C@H](C[C@H]3CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,5R)-N-[1-(3-methoxyphenyl)cyclopropyl]-5-(pyrrolidine-1-carbonyl)oxolane-2-carboxamide](/img/structure/B7341211.png)

![[(2R,6R)-4-benzyl-6-methylmorpholin-2-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7341226.png)
![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B7341232.png)

![[4-(methoxymethyl)-4-methylpiperidin-1-yl]-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7341240.png)
![(2R,3R)-N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341247.png)

![[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7341267.png)
![(1R,2R)-N-[(1-benzylcyclohexyl)methyl]-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxamide](/img/structure/B7341274.png)
![[(2S,5R)-5-(4-cyclopropyl-2,3-dihydroquinoxaline-1-carbonyl)oxolan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7341288.png)
![1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B7341297.png)
![[(2S,6S)-4-benzyl-6-methylmorpholin-2-yl]-[4-[2-hydroxypropyl(methyl)amino]piperidin-1-yl]methanone](/img/structure/B7341306.png)
![(2R,3R)-N-[[3-(methylsulfanylmethyl)phenyl]methyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7341308.png)
